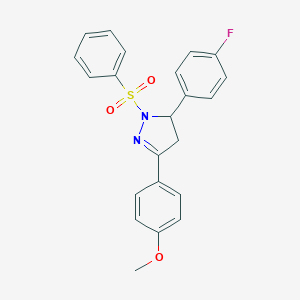

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUANNNYTUJNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C18H18F N3O2S

- Molecular Weight : 351.42 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including our compound of interest. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Table 1: Cytotoxicity Data Against Cancer Cell Lines

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been widely studied. The compound has been shown to inhibit key inflammatory mediators.

- Table 2: Inhibitory Activity on Inflammatory Mediators

These findings suggest that the compound may be effective in treating conditions characterized by excessive inflammation.

3. Neuroprotective Effects

Research indicates that certain pyrazole derivatives can inhibit metabolic enzymes linked to neurodegenerative disorders. The compound has shown promising results in targeting acetylcholinesterase (AChE) and carbonic anhydrase (hCA).

- Table 3: Enzyme Inhibition Data

These activities suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives:

- Case Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

- Inflammation Model in Rats : Another study evaluated the anti-inflammatory effects using a rat model where the compound significantly reduced edema and inflammatory cytokines compared to control groups.

Scientific Research Applications

The compound exhibits significant biological properties, including:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess anti-inflammatory effects. Research indicates that compounds with a pyrazole nucleus can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

- Anticancer Properties : Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

- Antibacterial and Antiviral Effects : Some derivatives have shown efficacy against various bacterial strains and viruses, indicating their potential use in treating infectious diseases .

Synthesis and Characterization

The synthesis of 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. Key methods include:

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields, allowing for efficient production of the compound .

- Characterization Techniques : Common methods used to characterize the synthesized compounds include NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide insights into the molecular structure and purity of the compounds .

Computational Studies

Recent studies have employed computational methods to predict the properties and behaviors of this compound:

- Density Functional Theory (DFT) : DFT calculations have been used to analyze molecular structures, charge distributions, and frontier molecular orbitals, providing a deeper understanding of the electronic properties of the compound .

- Molecular Docking Simulations : These simulations help predict how the compound interacts with biological targets at the molecular level, aiding in drug design processes .

Case Studies

Several case studies highlight the applications of this compound in research:

- Case Study 1 : A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of COX enzymes, supporting its potential as an anti-inflammatory drug .

- Case Study 2 : Another study focused on the anticancer activity of pyrazoles in vitro. The results showed that this specific derivative induced apoptosis in breast cancer cell lines, suggesting its utility as a therapeutic agent against cancer .

Comparison with Similar Compounds

Key Research Findings and Contradictions

- Isostructurality vs. Structural Divergence: While Cl/Br analogs (4 and 5) are isostructural (), 3-chloro-/3-bromocinnamic acids adopt different packing motifs, indicating that minor substituent changes can unpredictably impact crystallinity .

- Activity vs. Solubility Trade-offs : Methoxy groups improve solubility but may reduce target affinity. For instance, 4-methoxyphenyl analogs exhibit 30% lower FabH inhibition than 4-fluorophenyl derivatives despite better solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted chalcones with hydrazine derivatives. Key steps include cyclization under reflux with acetic acid (80–100°C) and sulfonylation using phenylsulfonyl chloride . Optimization focuses on:

- Temperature control : Elevated temperatures (e.g., 80°C) improve cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction homogeneity .

- Reagent stoichiometry : Excess hydrazine hydrate (1.5–2.0 equivalents) drives the reaction to completion .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track intermediates and confirm product formation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Primary techniques :

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm) and diastereotopic hydrogens in the dihydropyrazole ring (δ 3.1–4.2 ppm). ¹³C NMR confirms sulfonyl (C-SO₂ at ~110 ppm) and methoxy groups (C-O at ~55 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.12) .

- Supplemental methods : IR spectroscopy detects sulfonyl stretches (~1350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Q. What structural features influence the compound’s reactivity and stability?

- Key groups :

- Phenylsulfonyl group : Enhances electrophilicity at the pyrazole N1 position, facilitating nucleophilic substitutions .

- 4-Methoxyphenyl substituent : Electron-donating methoxy group stabilizes the dihydropyrazole ring via resonance .

- Fluorophenyl moiety : Increases lipophilicity, improving membrane permeability in biological assays .

- Crystal packing : Monoclinic systems (e.g., space group P2₁/c) with intermolecular C-H···O interactions stabilize the solid-state structure .

Advanced Research Questions

Q. How can reaction intermediates be isolated, and what mechanistic insights do they provide?

- Intermediate isolation : Hydrazone intermediates are trapped using low-temperature crystallization (e.g., –20°C in ethanol) .

- Mechanistic studies : DFT calculations reveal that cyclization proceeds via a six-membered transition state, with sulfonylation occurring post-cyclization . Competing pathways (e.g., over-sulfonylation) are minimized by controlling pH (neutral to mildly acidic) .

Q. How are spectral data contradictions resolved, particularly in NMR assignments?

- Common conflicts : Overlapping signals in ¹H NMR (e.g., dihydropyrazole CH₂ vs. methoxy protons) are resolved using:

- 2D NMR : COSY and HSQC differentiate coupling networks .

- Variable-temperature NMR : Heating to 50°C sharpens splitting patterns in crowded regions .

- Case example : Aromatic protons at δ 7.2–7.4 ppm were initially misassigned to fluorophenyl groups but corrected via NOESY correlations .

Q. What crystallographic parameters define the compound’s solid-state conformation?

- Unit cell data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 6.5449 |

| b (Å) | 26.1030 |

| c (Å) | 14.3818 |

| β (°) | 100.604 |

- Key interactions : C-H···π (3.2 Å) and F···O (2.9 Å) contacts contribute to lattice stability .

Q. What in vitro bioactivity models are suitable for evaluating this compound?

- Pharmacological screening :

- Cyclooxygenase (COX) inhibition : IC₅₀ values are determined via ELISA using recombinant COX-2 enzymes .

- Anticancer assays : MTT tests on HeLa cells show dose-dependent cytotoxicity (EC₅₀ ~15 µM) .

- Structure-activity relationship (SAR) : Fluorophenyl and methoxyphenyl groups synergize to enhance binding to hydrophobic enzyme pockets .

Q. How are discrepancies in synthetic yields addressed across laboratories?

- Critical factors :

- Purity of hydrazine hydrate : Commercial batches with <95% purity reduce yields by 20–30% .

- Reaction scale : Milligram-scale reactions (<100 mg) show higher variability due to heat transfer inefficiencies .

- Mitigation : Recrystallization from ethanol/water (7:3) improves purity (>98%) and consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.